molecular formula C7H10 B019928 1-HEPTEN-4-YNE CAS No. 19781-78-3

1-HEPTEN-4-YNE

Cat. No.: B019928
CAS No.: 19781-78-3
M. Wt: 94.15 g/mol
InChI Key: MXAOTVQVMJKVGP-UHFFFAOYSA-N
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Description

Hept-1-en-4-yne is an organic compound belonging to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. Its molecular formula is C7H10, indicating the presence of seven carbon atoms and ten hydrogen atoms. This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-1-en-4-yne can be synthesized through various organic chemistry techniques. One common method involves the reaction of a hexyl halide with sodium acetylide, producing hept-1-en-4-yne as a result. This reaction is an example of an alkyne synthesis, specifically an acetylide anion reaction .

Industrial Production Methods: In industrial settings, hept-1-en-4-yne is typically produced through the partial hydrogenation of hept-1-yne. This process involves the use of supported palladium and tungsten catalysts, which facilitate the selective hydrogenation of the alkyne to the desired product .

Chemical Reactions Analysis

Types of Reactions: Hept-1-en-4-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form alkenes or alkanes, depending on the reaction conditions.

    Substitution: Hept-1-en-4-yne can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds are often employed.

Major Products:

Scientific Research Applications

Hept-1-en-4-yne has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of hept-1-en-4-yne involves its interaction with various molecular targets and pathways. For example, in catalytic hydrogenation reactions, the compound adsorbs onto the catalyst surface, where it undergoes hydrogenation to form the desired product. The presence of both double and triple bonds allows for selective reactions, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

    Hept-1-yne: Similar in structure but lacks the double bond.

    Hept-4-en-1-yne: Another isomer with a different position of the double bond.

    Hept-3-en-5-yne: Features both double and triple bonds but in different positions.

Uniqueness: Hept-1-en-4-yne is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical properties and reactivity. This makes it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

hept-1-en-4-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-3-5-7-6-4-2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAOTVQVMJKVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504744
Record name Hept-1-en-4-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19781-78-3
Record name 1-Hepten-4-yne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19781-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hept-1-en-4-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

For example, according to the experimental examination of the inventors of the present invention, comparing the gas-liquid equilibrium of the three components of water, isopropyl alcohol and the extraction agent (any one of propane, propylene and CO2) at a temperature in a range between 120° and 130° C. and a pressure in a range between 80 and 100 atm, the concentration of the isopropyl alcohol in the gaseous phase in equilibrium with the liquid phase obtained by using propane as the extraction agent is unexpectedly 1.2-2.5 times higher than that obtained by using propylene and CO2 as the extraction agent, when the concentration of the isopropyl alcohol in the liquid phase free of the extraction agent is 15-20% by weight. Furthermore, when the concentration of the isopropyl alcohol in the gaseous phase is converted into the concentration of the alcohol free of the extraction agent, the converted concentration obtained by using propane as the extraction agent is as high as over 90% by weight while the concentration obtained by using propylene or CO2 as the extraction agent is about 75-85% by weight. On the other hand, comparing the concentration of the extraction agent dissolved in the liquid phase, it is about 0.1-1 mol % when the extraction agent is propane, which is about from 1/2 to 1/10 of the concentration obtained when the extraction agent is propylene or CO2.
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Synthesis routes and methods II

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
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Synthesis routes and methods III

Procedure details

Referring then to the drawing, there is shown an isostripper column 3. The isostripper column is typically operated at fractionation conditions including a bottom temperature of from about 350° to about 390° F., a top temperature of from about 125° to about 150° F., a bottom pressure of from about 155 to about 165 psig., and a top pressure of from about 145 to about 155 psig. In the present example, an alkylation reaction zone effluent stream, at a temperature of about 100° F., is charged to a heat exchanger 2 contained in line 1 whereby said stream is heated to a temperature of about 150° F. by indirect heat exchange with the hot alkylate product stream recovered from the isostripper column by way of line 27. The alkylation reaction zone effluent stream is continued through line 1 to provide about 271.4 moles of propane, 2721.4 moles of isobutane, 649.9 moles of n-butane, 29.4 moles of isopentane, 1.3 moles of n-pentane and about 394.6 moles of C6 + hydrocarbons per hour to the isostripper column 3. Said alkylation reaction zone effluent stream further contains about 125.7 moles of HF per hour, the mole quantities expressed herein being intended as lb-moles.
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Synthesis routes and methods IV

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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